molecular formula C37H44ClN3O6 B600968 乙基勒卡尼地平杂质(勒卡尼地平杂质4)盐酸盐 CAS No. 210579-71-8

乙基勒卡尼地平杂质(勒卡尼地平杂质4)盐酸盐

货号: B600968
CAS 编号: 210579-71-8
分子量: 662.2 g/mol
InChI 键: QRXNEJORLMAZBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

an impurity of Lercanidipine

科学研究应用

Biochemical Properties

Lercanidipine Ethyl Impurity exhibits characteristics similar to its parent compound, lercanidipine. It is noted for having a high purity level, often exceeding 99% in pharmaceutical applications. The compound's structure allows it to interact effectively with calcium channels, contributing to its antihypertensive properties .

In Vitro Studies

Calcium Influx Inhibition
Studies have demonstrated that Lercanidipine Ethyl Impurity effectively inhibits calcium influx in isolated smooth muscle tissues. This was evidenced by experiments showing decreased contractility in response to potassium chloride stimulation after treatment with the impurity.

Comparative Efficacy
Compared to other calcium channel blockers like felodipine, Lercanidipine exhibits higher vascular selectivity and a more favorable side effect profile, including less negative inotropic activity, which is beneficial for patients with cardiovascular conditions .

Clinical Case Studies

Hypertension Management
Clinical case studies have illustrated the efficacy of lercanidipine derivatives, including its impurities, in managing hypertension across diverse populations. Patients treated with lercanidipine showed significant reductions in systolic and diastolic blood pressures over treatment periods compared to controls receiving placebo .

Pharmacokinetics
The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies show that the impurity does not significantly alter this profile but may contribute to overall drug efficacy when present in formulations .

Analytical Methods

A robust liquid chromatography method has been developed for the simultaneous determination of process impurities and degradation products of lercanidipine hydrochloride in pharmaceutical dosage forms. This method is stability-indicating and validated according to International Conference on Harmonization guidelines, allowing for effective quality control during manufacturing processes .

作用机制

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

生物活性

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride is a chemical compound associated with the antihypertensive drug lercanidipine, which belongs to the dihydropyridine class of calcium channel blockers. This article explores the biological activity of this impurity, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Calcium Channel Blockade
Lercanidipine Ethyl Impurity primarily functions as an antagonist of L-type calcium channels. By blocking these channels, it prevents the influx of calcium ions into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is critical for its therapeutic effects in managing hypertension .

Chemical Structure and Purity
The impurity is characterized by a specific molecular structure that allows it to interact effectively with calcium channels. It is typically noted for having a high purity level, often exceeding 99% in pharmaceutical applications .

Cellular Effects
The blockade of L-type calcium channels by Lercanidipine Ethyl Impurity results in significant physiological effects, particularly within the cardiovascular system. This includes relaxation of vascular smooth muscle and reduced peripheral vascular resistance, which are essential for lowering blood pressure .

In Vitro Studies

  • Calcium Influx Inhibition
    Studies have demonstrated that Lercanidipine Ethyl Impurity effectively inhibits calcium influx in isolated smooth muscle tissues. This was evidenced by experiments showing decreased contractility in response to potassium chloride stimulation after treatment with the impurity .
  • Comparative Efficacy
    Compared to other calcium channel blockers like felodipine, Lercanidipine exhibits higher vascular selectivity and a more favorable side effect profile, including less negative inotropic activity, which is beneficial for patients with cardiovascular conditions .

Case Studies

  • Hypertension Management
    Clinical case studies have illustrated the efficacy of lercanidipine derivatives, including its impurities, in managing hypertension in diverse populations. Patients treated with lercanidipine showed significant reductions in systolic and diastolic blood pressures over a treatment period compared to controls receiving placebo .
  • Pharmacokinetics
    The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies show that the impurity does not significantly alter this profile but may contribute to overall drug efficacy when present in formulations .

Data Table: Summary of Biological Activity

Parameter Lercanidipine Ethyl Impurity (HCl) Lercanidipine (Reference)
Mechanism of Action L-type calcium channel blockadeL-type calcium channel blockade
Vascular Selectivity HighModerate
Negative Inotropic Effect WeakModerate
Half-Life 8-10 hours8-10 hours
Primary Use AntihypertensiveAntihypertensive

属性

CAS 编号

210579-71-8

分子式

C37H44ClN3O6

分子量

662.2 g/mol

IUPAC 名称

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H

InChI 键

QRXNEJORLMAZBZ-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

纯度

> 95%

数量

Milligrams-Grams

同义词

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。